molecular formula C9H12BrN B13199524 3-(Bromomethyl)-2,4,6-trimethylpyridine

3-(Bromomethyl)-2,4,6-trimethylpyridine

Cat. No.: B13199524
M. Wt: 214.10 g/mol
InChI Key: WEIWIMAWQXDSTH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4,6-trimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the third position of a pyridine ring, which is further substituted with three methyl groups at the second, fourth, and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4,6-trimethylpyridine typically involves the bromination of 2,4,6-trimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group attached to the pyridine ring .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,4,6-trimethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2,4,6-trimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its stability and influences its reactivity compared to other bromomethyl derivatives .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

3-(bromomethyl)-2,4,6-trimethylpyridine

InChI

InChI=1S/C9H12BrN/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,5H2,1-3H3

InChI Key

WEIWIMAWQXDSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CBr)C)C

Origin of Product

United States

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